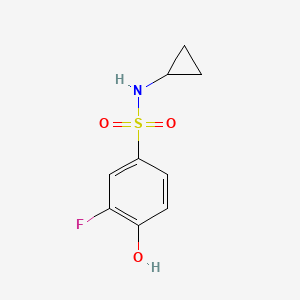
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide is an organic compound with the molecular formula C9H11NO3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a cyclopropyl group, a fluorine atom, and a hydroxy group attached to a benzene ring, along with a sulfonamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide typically involves the following steps:
Formation of the Benzene Ring Substituents: The starting material, 3-fluoro-4-hydroxybenzenesulfonamide, is prepared by sulfonation of 3-fluoro-4-hydroxybenzene.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylation reaction, which involves the use of cyclopropyl bromide and a suitable base such as potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the sulfonation and cyclopropylation reactions.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-oxobenzenesulfonamide or 3-fluoro-4-carboxybenzenesulfonamide.
Reduction: Formation of N-cyclopropyl-3-fluoro-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathway Modulation: The compound can modulate biochemical pathways by affecting the activity of key enzymes and proteins involved in those pathways.
Vergleich Mit ähnlichen Verbindungen
N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide can be compared with other similar compounds such as:
N-Cyclopropyl-4-hydroxybenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-Cyclopropyl-3-hydroxybenzenesulfonamide: Lacks the fluorine atom and has a different position for the hydroxy group, leading to different chemical properties.
N-Cyclopropyl-3,4-difluorobenzenesulfonamide: Contains an additional fluorine atom, which may enhance its stability and reactivity.
Eigenschaften
Molekularformel |
C9H10FNO3S |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-5-7(3-4-9(8)12)15(13,14)11-6-1-2-6/h3-6,11-12H,1-2H2 |
InChI-Schlüssel |
HSWIFPGYVADTOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)
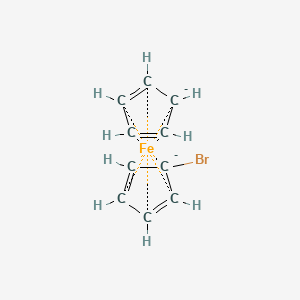
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
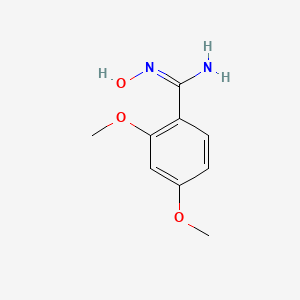
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)


![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)
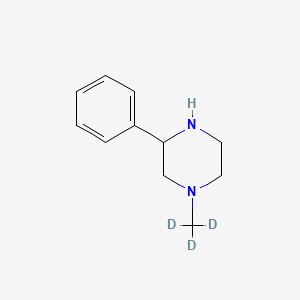
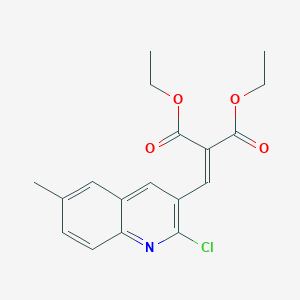

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)


